Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJSFXUOECCLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-19-9 | |
| Record name | tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of a suitable oxazepane precursor with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxazepane precursor, providing a more efficient and scalable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted oxazepane derivatives.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate and analogous compounds:
Key Insights
Substituent Reactivity: The hydroxymethyl group in the target compound enables versatile derivatization, such as oxidation to carboxylic acids or conjugation with other pharmacophores. In contrast, the amino substituent in the analogous compound (CAS: 2891598-80-2) is more nucleophilic but requires deprotection for further use . The 5-bromopentanamido derivative (CAS: 1271811-36-9) exhibits enhanced electrophilicity due to the bromine atom, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Ring Size and Flexibility :
- Compared to smaller heterocycles like tert-butyl 3-hydroxyazetidine-1-carboxylate (a four-membered azetidine ring; CAS: 136992-21-7), the seven-membered oxazepane ring offers greater conformational flexibility, which can improve binding affinity in drug candidates .
Safety Profiles :
- The target compound carries hazard warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitization . In contrast, tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS: 2891598-80-2) lacks reported hazards, likely due to reduced electrophilic character .
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate to ensure stability in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers at room temperature (15–25°C) in a dry, ventilated environment. Avoid prolonged exposure to light, moisture, or extreme temperatures .
- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to minimize inhalation risks. Avoid contact with strong acids/bases or oxidizing agents, as they may degrade the compound .
- Stability Monitoring : Regularly assess purity via HPLC or NMR. Degradation products (e.g., free oxazepane or hydroxymethyl derivatives) should be quantified to adjust storage conditions .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C spectra with literature data for tert-butyl oxazepane derivatives (e.g., tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate) to verify stereochemistry and functional groups .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHNO: ~248.15 g/mol) .
- Crystallography : If single crystals are obtainable, X-ray diffraction can resolve conformational ambiguities, as demonstrated for structurally similar benzoxazine derivatives .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer :
- Reaction Parameters :
- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor for byproducts like tert-butyl cleavage derivatives .
Q. How can computational modeling elucidate the conformational flexibility of this compound in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water or DMSO) to study intramolecular hydrogen bonding between the hydroxymethyl and oxazepane groups .
- Density Functional Theory (DFT) : Calculate energy barriers for ring puckering or tert-butyl rotation to identify dominant conformers. Compare with NMR coupling constants (e.g., ) for validation .
- Software Tools : Use Gaussian, GROMACS, or AMBER with parameters derived from PubChem’s SMILES data (e.g., CCC(C)(C)OC(=O)N1CCOCC(CO)C1) .
Q. What experimental approaches resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, ACE Biolabs notes batch-dependent purity (≥95%) impacts activity in COVID-19 pseudovirus studies .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., tert-butyl 5-methyl-6-oxo derivatives) to isolate the hydroxymethyl group’s role in bioactivity .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
